molecular formula C5H8N4O B1268662 2,3-Diamino-6-methylpyrimidin-4(3h)-one CAS No. 35523-64-9

2,3-Diamino-6-methylpyrimidin-4(3h)-one

Cat. No.: B1268662
CAS No.: 35523-64-9
M. Wt: 140.14 g/mol
InChI Key: YZNMOAIBTPNUTO-UHFFFAOYSA-N
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Description

2,3-Diamino-6-methylpyrimidin-4(3H)-one: is a heterocyclic organic compound with the molecular formula C5H8N4O It belongs to the class of pyrimidines, which are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-diamino-6-methylpyrimidin-4(3H)-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. A typical synthetic route is as follows:

    Starting Materials: The synthesis begins with the reaction of ethyl acetoacetate with guanidine hydrochloride.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium ethoxide, in ethanol as the solvent.

    Cyclization: The intermediate product undergoes cyclization to form the pyrimidine ring.

    Purification: The final product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and cost-effectiveness. Key considerations include the choice of solvents, reaction temperatures, and purification techniques to ensure the quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,3-Diamino-6-methylpyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives.

    Substitution: The amino groups at positions 2 and 3 can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrimidines.

Scientific Research Applications

2,3-Diamino-6-methylpyrimidin-4(3H)-one has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those with antiviral and anticancer properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2,3-diamino-6-methylpyrimidin-4(3H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The amino groups and the pyrimidine ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2,4-Diaminopyrimidine: Similar structure but lacks the methyl group at position 6.

    6-Methyluracil: Contains a similar pyrimidine ring but with different functional groups.

    2,4,6-Triaminopyrimidine: Contains an additional amino group at position 4.

Uniqueness

2,3-Diamino-6-methylpyrimidin-4(3H)-one is unique due to the presence of both amino groups and a methyl group on the pyrimidine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2,3-diamino-6-methylpyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O/c1-3-2-4(10)9(7)5(6)8-3/h2H,7H2,1H3,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZNMOAIBTPNUTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C(=N1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60956918
Record name 3-Amino-2-imino-6-methyl-2,3-dihydropyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60956918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35523-64-9
Record name 3-Amino-2-imino-6-methyl-2,3-dihydropyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60956918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirring solution of NaOEt prepared from sodium (FLUKA, 9.19 g, 400 mmol) and ethanol (350 mL) was added aminoguanidine hydrochloride (ALDRICH, 44.2 g, 400 mmol). The reaction mixture was heated at 50° C. for 30 min. Then, the mixture was filtered to remove NaCl, and ethyl 3-oxobutanoate (ALDRICH, 25.3 mL, 200 mmol) was added to the filtrate. The reaction mixture was heated under reflux for 5 h and, then, stirred at room temperature overnight. The precipitate obtained was filtered and dried under vacuum to afford Intermediate 1 as a pale pink solid.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9.19 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Name
aminoguanidine hydrochloride
Quantity
44.2 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
25.3 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structural characterization of 2,3-Diamino-6-methylpyrimidin-4(3H)-one?

A: While the provided research article [] focuses on the formation and cyclization of aminoguanidine and ethyl acetoacetate condensation products, it does not directly delve into the specific characteristics of this compound. To obtain detailed information about its molecular formula, weight, and spectroscopic data, further research and analysis of relevant chemical databases and literature are recommended.

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